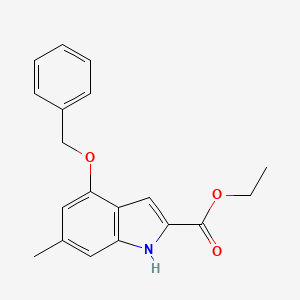Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate
CAS No.: 65751-97-5
Cat. No.: VC2284072
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65751-97-5 |
|---|---|
| Molecular Formula | C19H19NO3 |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | ethyl 6-methyl-4-phenylmethoxy-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C19H19NO3/c1-3-22-19(21)17-11-15-16(20-17)9-13(2)10-18(15)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3 |
| Standard InChI Key | RPNOVLRYIWAXHI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C |
Introduction
Chemical Structure and Properties
Structural Composition
Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate is characterized by an indole core structure with three key functional groups: an ethyl carboxylate moiety at the 2-position, a benzyloxy group at the 4-position, and a methyl substituent at the 6-position. The indole nucleus contains a pyrrole ring fused to a benzene ring, creating a bicyclic heterocyclic system that serves as the foundation for numerous biologically active compounds. The presence of these specific substituents creates a unique electronic and steric environment that influences the compound's reactivity and potential biological interactions.
Physical Properties
Based on structural analysis and comparison with related indole derivatives, ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate likely exhibits the following physical properties:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₃ |
| Molecular Weight | Approximately 309.36 g/mol |
| Physical Appearance | Crystalline solid, likely off-white to pale yellow |
| Solubility | Generally soluble in organic solvents such as ethanol, DMSO, and dichloromethane |
| Stability | Expected to be stable under standard laboratory conditions |
| Melting Point | Estimated 115-135°C (based on similar indole derivatives) |
Spectroscopic Characteristics
The spectroscopic profile of ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate would likely show characteristic features in various analytical techniques:
-
NMR Spectroscopy: The ¹H NMR spectrum would display signals for the ethyl ester group (triplet for CH₃ and quartet for CH₂), the benzyloxy CH₂ group (singlet), the aromatic protons from both the indole and benzyl moieties, the N-H proton (broad singlet), and the methyl group at position 6 (singlet).
-
IR Spectroscopy: Key absorption bands would include N-H stretching (3300-3500 cm⁻¹), C=O stretching from the ester group (1700-1750 cm⁻¹), and aromatic C=C stretching vibrations (1400-1600 cm⁻¹).
Synthesis and Chemical Reactivity
Benzylation of 4-Hydroxy Precursor
The most direct approach would likely involve the benzylation of ethyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate. This reaction would typically proceed through:
-
Treatment of the 4-hydroxy indole derivative with a base (such as NaH or K₂CO₃)
-
Reaction with benzyl bromide or benzyl chloride in an appropriate solvent (DMF, THF, or acetone)
-
Purification via column chromatography
Starting from 4-(Benzyloxy)-6-methyl-1H-indole
Another synthetic route could involve carboxylation of 4-(benzyloxy)-6-methyl-1H-indole at the 2-position. From search result , we know that 4-(benzyloxy)-6-methyl-1H-indole is a known compound with CAS number 840537-99-7 . The carboxylation sequence might involve:
-
Metallation at the 2-position using strong bases like n-butyllithium
-
Reaction with ethyl chloroformate
-
Workup and purification
Fischer Indole Synthesis
Alternatively, a Fischer indole synthesis approach could be employed:
-
Preparation of an appropriately substituted phenylhydrazine containing the benzyloxy and methyl groups
-
Condensation with pyruvic acid ethyl ester
-
Acid-catalyzed cyclization to form the indole ring system
Chemical Reactivity
The reactivity of ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate is dictated by its functional groups:
-
The indole N-H group can undergo N-alkylation or N-acylation reactions
-
The ethyl ester group at position 2 can be hydrolyzed to the corresponding carboxylic acid, which could then be converted to amides, reduced to alcohols, or participate in other transformations
-
The benzyloxy group at position 4 can be cleaved under hydrogenolysis conditions to reveal a hydroxy group
-
The indole C-3 position remains reactive toward electrophilic substitution reactions
Biological Significance and Applications
Synthetic Utility
As a functionalized indole derivative, ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate serves as a valuable intermediate in organic synthesis:
-
The ester group provides a handle for further derivatization to create compound libraries
-
The protected 4-hydroxy group (as benzyloxy) allows selective reactivity at other positions
-
The compound can serve as a building block for more complex heterocyclic systems
-
It may function as a precursor for the development of fluorescent probes due to the extended conjugation in the molecule
Comparative Analysis
Comparison with Related Indole Derivatives
Table 4.1: Comparison of Ethyl 4-(Benzyloxy)-6-Methyl-1H-Indole-2-Carboxylate with Structurally Related Compounds
Structure-Activity Relationships
The specific positioning of functional groups in ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate confers distinct properties compared to related compounds. The benzyloxy group at position 4 introduces steric bulk and hydrophobicity, potentially enhancing interactions with biological targets having hydrophobic binding pockets. The ester group at position 2 provides an electron-withdrawing effect that influences the reactivity of the indole ring system, particularly at the C-3 position.
Analytical Methods and Characterization
Chromatographic Analysis
For identification and purity assessment of ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate, the following analytical techniques would be appropriate:
-
High-Performance Liquid Chromatography (HPLC): Using C18 reverse-phase columns with acetonitrile/water mobile phases
-
Thin-Layer Chromatography (TLC): Using silica gel plates with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures)
-
Gas Chromatography (GC): For volatile derivatives or decomposition products
Mass Spectrometry
Mass spectrometric analysis would likely reveal a molecular ion peak at m/z 309, corresponding to the molecular weight of C₁₉H₁₉NO₃. Fragmentation patterns would include loss of the ethyl group from the ester moiety, cleavage of the benzyloxy group, and other characteristic fragmentations of the indole nucleus.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume